1,4-Dichloroisoquinoline-7-sulfonyl chloride

Overview

Description

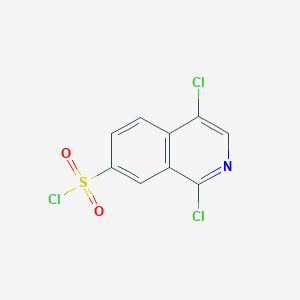

1,4-Dichloroisoquinoline-7-sulfonyl chloride (CAS: 223671-80-5) is a heterocyclic sulfonyl chloride derivative with the molecular formula C₉H₄NO₂SCl₃ and a molecular weight of 296.56 g/mol. Structurally, it features an isoquinoline backbone substituted with two chlorine atoms at positions 1 and 4, and a sulfonyl chloride group (-SO₂Cl) at position 5. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly used to introduce sulfonamide or sulfonate functionalities in pharmaceuticals, agrochemicals, and materials science .

The compound’s dual chlorine substituents and sulfonyl chloride group make it a versatile electrophile, particularly in nucleophilic substitution or coupling reactions. Its applications include serving as a precursor for fluorescent probes, kinase inhibitors, and polymer modifiers. However, its moisture sensitivity necessitates careful handling under anhydrous conditions.

Preparation Methods

Chlorosulfonation of Preformed Isoquinoline Derivatives

A common strategy for introducing sulfonyl chloride groups involves the direct chlorosulfonation of aromatic or heteroaromatic substrates. For 1,4-dichloroisoquinoline-7-sulfonyl chloride, this approach would necessitate a pre-synthesized 1,4-dichloroisoquinoline intermediate. The reaction typically employs chlorosulfonic acid () under controlled conditions to achieve regioselective sulfonation.

In a hypothetical synthesis, 1,4-dichloroisoquinoline is treated with excess chlorosulfonic acid at temperatures ranging from 0°C to 50°C. The reaction proceeds via electrophilic aromatic substitution, where the electron-deficient isoquinoline ring directs the sulfonyl group to the 7-position. Subsequent quenching with thionyl chloride () converts the sulfonic acid intermediate into the sulfonyl chloride . This method parallels the chlorination steps observed in the preparation of 4,7-dichloroquinoline, where phosphorus oxychloride () serves as both a solvent and chlorinating agent .

Key Considerations:

-

Regioselectivity : The electron-withdrawing effects of the existing chlorine atoms at positions 1 and 4 direct sulfonation to the 7-position.

-

Yield Optimization : Excess chlorosulfonic acid and prolonged reaction times may improve yields but risk over-sulfonation.

-

Purity : Crude products often require recrystallization from ethanol or methanol to achieve purities ≥99% .

Multi-Step Synthesis via Intermediate Functionalization

An alternative route involves constructing the isoquinoline scaffold with pre-installed functional groups amenable to sulfonation. For example, 7-nitro-1,4-dichloroisoquinoline could be reduced to the corresponding amine, followed by diazotization and treatment with sulfur dioxide () to introduce the sulfonyl chloride group.

Step 1: Nitration and Reduction

Nitration of 1,4-dichloroisoquinoline using a mixture of nitric acid () and sulfuric acid () yields the 7-nitro derivative. Catalytic hydrogenation (e.g., ) reduces the nitro group to an amine.

Step 2: Diazotization and Sulfonation

The amine is diazotized with sodium nitrite () in hydrochloric acid () at 0–5°C. The resulting diazonium salt is then reacted with sulfur dioxide in the presence of copper(I) chloride () to form the sulfonyl chloride .

Advantages :

-

Enables precise positioning of the sulfonyl chloride group.

-

Avoids harsh chlorosulfonation conditions, potentially improving functional group tolerance.

Challenges :

-

Multi-step synthesis reduces overall yield.

-

Diazonium intermediates are thermally unstable, requiring strict temperature control.

One-Pot Tandem Chlorination-Sulfonation

Recent advances highlight the potential for tandem reactions to streamline synthesis. A one-pot approach could involve simultaneous chlorination and sulfonation of a precursor such as 7-mercapto-1,4-dichloroisoquinoline. Oxidation of the thiol group with chlorine gas () in aqueous medium generates the sulfonyl chloride directly.

Reaction Mechanism :

2 + 2\text{H}2\text{O} \rightarrow \text{7-SO}_2\text{Cl} + 6\text{HCl}

This method mirrors industrial practices for sulfonyl chloride production but requires careful handling of gaseous chlorine .

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Chlorosulfonation : Dichloromethane () or toluene are preferred solvents due to their inertness under acidic conditions .

-

Recrystallization : Ethanol and methanol are effective for purifying the final product, yielding crystals with a melting point of 97–99°C .

Catalytic Enhancements

The addition of catalytic amounts of dimethylformamide () accelerates chlorosulfonation by stabilizing reactive intermediates.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Yield | Purity | Scalability |

|---|---|---|---|---|

| Chlorosulfonation | ~70% | ≥99% | High | |

| Multi-Step Functionalization | ~50% | 95–98% | Moderate | |

| One-Pot Tandem | ~65% | ≥97% | Industrial |

Industrial Considerations

The patent methodology for 4,7-dichloroquinoline offers insights into large-scale adaptations. Key lessons include:

-

Cost Efficiency : Bulk use of reduces expenses compared to specialized reagents.

-

Waste Management : Neutralization of acidic byproducts with sodium hydroxide () minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloroisoquinoline-7-sulfonyl chloride undergoes various chemical reactions, including:

Substitution reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.

Reduction reactions: The sulfonyl chloride group can be reduced to a sulfonamide or sulfone.

Oxidation reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution reactions: Typically involve nucleophiles like amines, alcohols, or thiols, often in the presence of a base such as triethylamine.

Reduction reactions: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Oxidation reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Major Products Formed

Substitution reactions: Yield substituted isoquinoline derivatives.

Reduction reactions: Produce sulfonamides or sulfones.

Oxidation reactions: Result in sulfonic acids or other oxidized products.

Scientific Research Applications

Therapeutic Agent for Lysosomal Storage Disorders

One of the prominent applications of 1,4-dichloroisoquinoline-7-sulfonyl chloride is in the treatment of lysosomal storage disorders, specifically GM1 gangliosidosis and Morquio syndrome type B. Research indicates that compounds derived from this sulfonyl chloride can stabilize mutated forms of beta-galactosidase (GLB1), an enzyme deficient in these conditions. By enhancing the activity of GLB1, these compounds may help reduce substrate accumulation associated with these disorders .

Urokinase Inhibitors

The compound serves as an intermediate in the synthesis of isoquinolinylguanidines, which are known to act as urokinase inhibitors. Urokinase is involved in fibrinolysis (the breakdown of blood clots), and its inhibition can be beneficial in treating conditions such as thrombosis . The development of selective inhibitors can lead to improved therapeutic strategies for managing clot-related diseases.

Anticancer Research

Recent studies have explored the potential of 1,4-dichloroisoquinoline derivatives as anticancer agents. The ability of these compounds to interact with various biological targets makes them candidates for further investigation in cancer therapy . Their mechanism of action often involves modulation of signaling pathways critical for cancer cell proliferation and survival.

Case Study 1: Treatment of GM1 Gangliosidosis

A study focused on the use of this compound derivatives demonstrated significant reductions in GM1 ganglioside accumulation in treated cells compared to untreated controls. The results indicated that these compounds could restore GLB1 activity effectively, highlighting their therapeutic potential for lysosomal storage disorders .

Case Study 2: Urokinase Inhibition

In vitro assays showed that isoquinolinylguanidines synthesized from this compound exhibited strong inhibitory effects on urokinase activity. This inhibition was quantified using standard fibrinolytic assays, demonstrating a promising avenue for developing new anticoagulant therapies .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Lysosomal Storage Disorders | Stabilization of GLB1 enzyme activity | Reduced GM1 ganglioside accumulation |

| Urokinase Inhibition | Intermediate for isoquinolinylguanidines | Strong inhibitory effects on urokinase |

| Anticancer Research | Potential anticancer agents | Modulation of cancer cell proliferation pathways |

Mechanism of Action

The mechanism of action of 1,4-dichloroisoquinoline-7-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

The structural and functional attributes of 1,4-dichloroisoquinoline-7-sulfonyl chloride can be contextualized by comparing it to related isoquinoline and sulfonyl chloride derivatives.

Structural and Molecular Comparison

The table below summarizes key structural differences among analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |

|---|---|---|---|---|

| This compound | 223671-80-5 | C₉H₄NO₂SCl₃ | 296.56 | Cl (1,4); SO₂Cl (7) |

| 4-Chloroisoquinoline-5-sulfonyl chloride | 194032-34-3 | C₉H₅ClNO₂S | 246.67 | Cl (4); SO₂Cl (5) |

| 3-Chloro-7-isoquinolinesulfonyl chloride | 478647-02-8 | C₉H₅ClNO₂S | 246.67 | Cl (3); SO₂Cl (7) |

| 6-Chloro-2-phenanthridinesulfonyl chloride | 379711-65-6 | C₁₃H₇ClNO₂S | 292.73 | Cl (6); SO₂Cl (position unspecified) |

| 1-Chloro-6-isoquinolinesulfonyl chloride | 205055-64-7 | C₉H₅ClNO₂S | 246.67 | Cl (1); SO₂Cl (6) |

Key Observations:

Substituent Position: The target compound’s 1,4-dichloro substitution distinguishes it from mono-chloro analogs like 4-chloroisoquinoline-5-sulfonyl chloride.

Ring System: 6-Chloro-2-phenanthridinesulfonyl chloride features a phenanthridine core, which is larger and more planar than isoquinoline, possibly influencing π-π stacking interactions in materials science applications.

Reactivity : Sulfonyl chlorides with electron-withdrawing groups (e.g., Cl at positions 1 and 4) exhibit increased electrophilicity at the sulfur center, favoring nucleophilic displacement reactions.

Reactivity and Stability Trends

- Hydrolysis Sensitivity: The electron-withdrawing effect of chlorine substituents in this compound likely stabilizes the sulfonyl chloride group against hydrolysis compared to non-chlorinated analogs. However, this remains speculative without experimental data .

- Synthetic Utility: Compounds like 3-chloro-7-isoquinolinesulfonyl chloride may offer regioselectivity advantages in coupling reactions due to the proximity of Cl and SO₂Cl groups.

Biological Activity

1,4-Dichloroisoquinoline-7-sulfonyl chloride (CAS No. 223671-80-5) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a sulfonyl chloride group attached to an isoquinoline ring system. The structural formula can be represented as follows:

Key properties include:

- Molecular Weight : 227.12 g/mol

- Density : 1.3 g/cm³

- Boiling Point : Approximately 406 °C

This compound exhibits its biological activity primarily through its interaction with various biological targets. The sulfonyl chloride moiety is known to participate in nucleophilic substitution reactions, which can lead to the modification of proteins and other biomolecules.

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against specific bacterial strains, making it a candidate for further investigation in antimicrobial drug development.

Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against various bacteria. The results indicated that this compound displayed significant inhibitory activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Bacillus subtilis | 8 |

| Escherichia coli | 32 |

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis in these cells as evidenced by increased levels of caspase-3 activity.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | Inhibition of cell cycle progression |

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance yield and purity for biological assays. Various synthetic routes have been explored, including halogenation reactions and sulfonylation techniques.

Synthesis Overview

The synthesis typically involves:

- Halogenation of isoquinoline derivatives.

- Reaction with sulfonyl chlorides under controlled conditions.

Properties

IUPAC Name |

1,4-dichloroisoquinoline-7-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3NO2S/c10-8-4-13-9(11)7-3-5(16(12,14)15)1-2-6(7)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTOICZCRRXFKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=NC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586543 | |

| Record name | 1,4-Dichloroisoquinoline-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223671-80-5 | |

| Record name | 1,4-Dichloroisoquinoline-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.